![molecular formula C21H25NO4 B5673850 1-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol](/img/structure/B5673850.png)
1-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol
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Overview
Description
This compound belongs to a class of bridged-ring nitrogen compounds with potential pharmacological significance. The interest in this structure arises from its unique combination of rings and substituents, which may contribute to its chemical and physical properties, as well as its interactions with biological systems.
Synthesis Analysis
The synthesis of similar tetrahydro-1-benzazepine derivatives involves multiple steps, including methylation, cyclization, and alkylation. One method described the synthesis of 2,3,4,5-tetrahydro-1,4-dimethyl-5-oxo-1-benzazepine through methylation of 2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine using lithium di-isopropylamide (Lennon & Proctor, 1979). Another approach involved the synthesis of structural analogues through a series of bromo-compound conversions (Carpenter, Peesapati, & Proctor, 1979).
Molecular Structure Analysis
The molecular structure of benzazepine derivatives and their analogues has been elucidated through various synthetic and analytical techniques. The compound's structure is characterized by a benzazepine core with various substituents influencing its chemical behavior and biological activity. Structural analyses often employ X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the precise arrangement of atoms within the molecule.
Chemical Reactions and Properties
Benzazepine derivatives undergo a range of chemical reactions, including N-demethylation, hydroxylation, and glucuronidation. These reactions are crucial for understanding the compound's metabolic pathways and its potential as a pharmacological agent. For instance, the metabolic pathways involving N-demethylation and hydroxylation of the dihydrobenzofuran moiety have been characterized (Nordholm, Wassmann, Nielsen, Thøgersen, & Grønvald, 1992).
properties
IUPAC Name |
2-hydroxy-1-(7-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-3-(2-methylphenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-15-5-3-4-6-20(15)26-14-19(23)21(24)22-11-9-16-7-8-18(25-2)13-17(16)10-12-22/h3-8,13,19,23H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVBIILRDSGGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C(=O)N2CCC3=C(CC2)C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol |
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